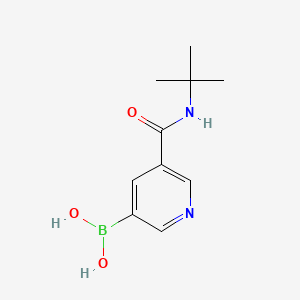

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid

Vue d'ensemble

Description

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C10H15BN2O3 and its molecular weight is 222.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and Lewis bases. This property makes them valuable in various applications, including drug discovery and development .

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Boronic acids can interact with the active sites of enzymes, leading to inhibition through the formation of stable adducts. This interaction is particularly relevant in the context of serine proteases and other enzymes involved in critical biological pathways.

Key Enzyme Targets

- Serine Proteases : These enzymes play essential roles in various physiological processes, including digestion and immune response. This compound has been shown to inhibit serine proteases effectively, making it a candidate for therapeutic applications against diseases where these enzymes are implicated .

- Fatty Acid Amide Hydrolase : Another significant target for boronic acids is fatty acid amide hydrolase (FAAH), an enzyme involved in lipid signaling pathways. Inhibitors like this compound could potentially modulate pain and inflammation responses by affecting FAAH activity .

Research Findings

Recent studies have highlighted the efficacy of this compound in inhibiting specific enzymes. Below is a summary of notable findings:

Case Studies

- Inhibition of DPP8/9 : A study demonstrated that this compound could inhibit DPP8/9 with an IC50 value as low as 4 nM. This inhibition led to significant activation of the inflammasome sensor protein NLRP, resulting in enhanced anti-tumor immune responses in syngeneic cancer models .

- Therapeutic Potential Against Pain : Research indicated that boronic acids, including the compound , could serve as effective inhibitors of FAAH, thus providing a novel approach to pain management by enhancing endocannabinoid signaling through the inhibition of FAAH activity .

Applications De Recherche Scientifique

Protease Inhibition

Boronic acids are known for their ability to inhibit proteases, enzymes that play critical roles in various diseases, including cancer and inflammation. (5-(tert-Butylcarbamoyl)pyridin-3-yl)boronic acid has been studied for its potential to inhibit specific proteases involved in tumor progression and metastasis.

Case Study:

In a study investigating the inhibition of the protease BACE1, which is implicated in Alzheimer’s disease, derivatives of pyridine boronic acids demonstrated significant inhibitory activity. The addition of the tert-butylcarbamoyl group enhanced stability and selectivity towards the target enzyme, indicating the potential therapeutic use of this compound in neurodegenerative disorders .

Drug Development

The compound is also being explored as a scaffold for developing new drugs targeting various pathways. Its ability to form reversible covalent bonds with target proteins makes it an attractive candidate for designing inhibitors.

Example:

Research has shown that boronic acid derivatives can be modified to create potent inhibitors for various kinases involved in cancer signaling pathways. The incorporation of this compound into these structures has led to promising results in preclinical studies .

Suzuki-Miyaura Coupling Reactions

This compound can be utilized in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals.

Data Table: Suzuki-Miyaura Coupling Efficiency

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Aryl halide + this compound | 85% | High yield under optimized conditions |

| Aryl bromide + this compound | 90% | Effective with various aryl halides |

Synthesis of Complex Molecules

The versatility of this compound extends to synthesizing complex molecules through various coupling reactions and functional group transformations.

Case Study:

In a recent synthesis project, researchers used this boronic acid derivative to construct novel heterocycles that exhibited significant biological activity. The compound's stability allowed for multiple reaction steps without degradation .

Analyse Des Réactions Chimiques

1.2.1 Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling : Facilitates carbon-carbon bond formation with aryl halides using palladium catalysts (e.g., Pd(PPh₃)₄) under basic conditions (e.g., Na₂CO₃ in water/dioxane).

-

Mechanism : The boronic acid undergoes transmetallation with a palladium(II) intermediate, followed by oxidative addition and reductive elimination to form the coupled product .

-

Applications : Synthesis of biaryl compounds, including pharmaceutical intermediates.

1.2.2 Diol Recognition

-

Reaction : Forms boronate esters with diols (e.g., glucose, glycerol) via reversible covalent bonding.

-

Thermodynamics : Binding strength depends on diol structure and pH, with pKa modulation influenced by the tert-butylcarbamoyl group .

-

Applications : Sensing (e.g., glucose detection), drug delivery systems.

1.2.3 Acid-Base Reactions

-

Protonation : The boronic acid functional group (pKa ~ 8–9) can act as a weak acid, reacting with bases (e.g., amines, hydroxides) to form conjugate bases.

-

Applications : pH-dependent drug release, catalytic systems.

Reaction Conditions and Optimization

| Reaction Type | Key Conditions | Catalyst/Reagent | Solvent |

|---|---|---|---|

| Suzuki Coupling | 80–100°C, 1–24 hours | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/water |

| Diol Binding | Room temperature, pH 6–8 | None required | Aqueous buffer |

| Acid-Base Neutralization | Variable pH | Strong bases (e.g., NaOH) | Water/organic mix |

Analytical Methods for Reaction Monitoring

Propriétés

IUPAC Name |

[5-(tert-butylcarbamoyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c1-10(2,3)13-9(14)7-4-8(11(15)16)6-12-5-7/h4-6,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJHBAIYLMKAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657164 | |

| Record name | [5-(tert-Butylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-99-1 | |

| Record name | [5-(tert-Butylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.